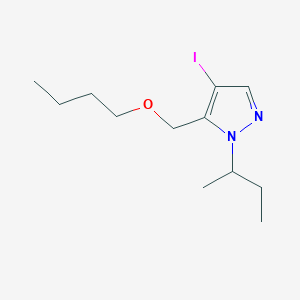![molecular formula C9H9Cl2N3S B2577282 2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride CAS No. 1046802-02-1](/img/structure/B2577282.png)
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride is a chemical compound that features a thiazole ring and a pyridine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitrogen and sulfur in the thiazole ring contributes to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride involves its interaction with specific molecular targets. The compound can interfere with the function of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, resulting in antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidacloprid: Another compound with a similar pyridine moiety, used as an insecticide.
Thiamethoxam: A neonicotinoid insecticide with a thiazole ring.
Clothianidin: Similar structure with a chloropyridinyl group, used in agriculture.
Uniqueness
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride is unique due to its specific combination of a thiazole ring and a chloropyridinyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-3-ium-2-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S.ClH/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9;/h1-5H,6H2,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPGKXLROKZGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC2=[NH+]C=CS2)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2577199.png)



![1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine](/img/structure/B2577206.png)





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2577216.png)



